Boc-abu-onp

説明

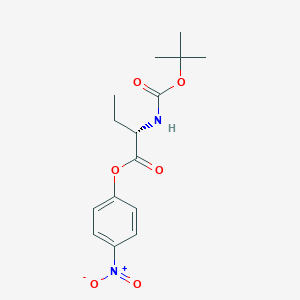

Boc-abu-onp, also known as Boc-L-alpha-aminobutyric acid 4-nitrophenyl ester, is a chemical compound with the CAS Number: 67708-97-8 . It has a molecular weight of 324.33 .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as Boc-abu-onp, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient synthesis of N(α)-Boc 2-N(β)-Cbz-2,3-diaminopropionic acid, which starts from commercially available N(α)-Boc-Asp(OBn)-OH and employs a Curtius rearrangement to establish the β-nitrogen, has been reported .

Molecular Structure Analysis

The IUPAC name of Boc-abu-onp is 4-nitrophenyl (2S)-2-[(tert-butoxycarbonyl)amino]butanoate . Its InChI Code is 1S/C15H20N2O6/c1-5-12(16-14(19)23-15(2,3)4)13(18)22-11-8-6-10(7-9-11)17(20)21/h6-9,12H,5H2,1-4H3,(H,16,19)/t12-/m0/s1 .

Chemical Reactions Analysis

The Boc group in Boc-abu-onp is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Physical And Chemical Properties Analysis

Boc-abu-onp has a molecular weight of 324.33 . It is recommended to be stored at a temperature between 2-8°C .

科学的研究の応用

Satellite Navigation Systems

Boc-abu-onp has been utilized in the development of algorithms for satellite navigation systems, particularly in the Binary Offset Carrier (BOC) signal processing. This application is crucial for improving navigation positioning accuracy and anti-interference capabilities, especially in Beidou/5G indoor and outdoor seamless high-reliability positioning .

Drug Development

In the pharmaceutical industry, Boc-abu-onp plays a role in drug development. It’s used in the synthesis of compounds for various therapeutic applications, including the development of neurosteroids designed to treat mild Traumatic Brain Injury (mTBI), commonly referred to as concussion .

Enzymatic Studies

Boc-abu-onp is involved in enzymatic studies, particularly in the synthesis of prenylated compounds using prenyltransferases. These studies are significant for understanding the diversification of natural products and improving their biological activities .

Peptide Synthesis

The compound is used in peptide synthesis, where it aids in the environmentally conscious in-water peptide synthesis using the Boc strategy. This method is recognized for its suitability in industrial chemistry and green chemistry due to the generation of only gases without other by-products during the deprotection step .

Chemical Research

Boc-abu-onp is a valuable tool in chemical research for the protection of amines. It offers an eco-friendly route for the BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols in catalyst and solvent-free media .

Advanced Material Synthesis

In the field of advanced materials, Boc-abu-onp is used for the synthesis of novel compounds with potential applications in various industries. Its versatility and reactivity make it a crucial component in the advancement of material sciences.

Safety and Hazards

For safety measures, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

特性

IUPAC Name |

(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6/c1-5-12(16-14(19)23-15(2,3)4)13(18)22-11-8-6-10(7-9-11)17(20)21/h6-9,12H,5H2,1-4H3,(H,16,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWVQAPDWRVKHZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-abu-onp | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

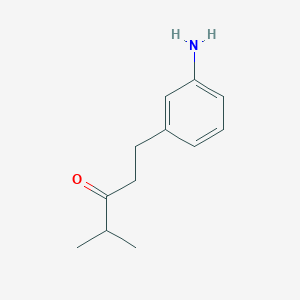

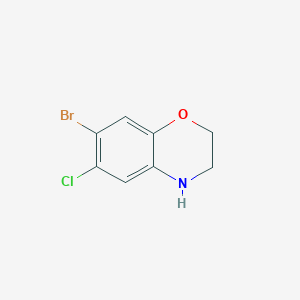

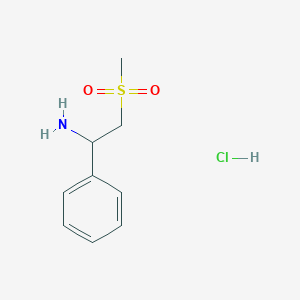

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate](/img/structure/B1377855.png)

![2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid](/img/structure/B1377864.png)

![5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1377869.png)

![2-Boc-6-hydroxy-2-azaspiro[3.4]octane](/img/structure/B1377871.png)

![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1377874.png)